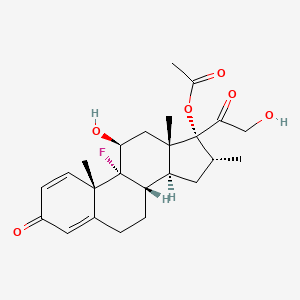
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
描述
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
作用机制
Target of Action
Similar compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been reported to inhibit cyclin-dependent kinases (cdks), specifically cdk1 and cdk2 . CDKs are crucial for cell cycle regulation and are often targeted in cancer therapies .
Mode of Action
Similar triazole derivatives have been shown to interact with their targets (such as cdks) and inhibit their activities . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
Given the potential inhibition of cdks, it can be inferred that the compound may affect cell cycle regulation pathways .
Result of Action
Similar compounds have been shown to inhibit cellular proliferation in various human tumor cells, suggesting potential anti-cancer effects .
生化分析
Biochemical Properties
Related compounds such as dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Molecular Mechanism
It is possible that it may interact with biomolecules and influence gene expression, similar to related compounds
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethyl oxalate with hydrazine hydrate followed by cyclization with formic acid can yield the desired compound . The reaction typically requires heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
化学反应分析
Types of Reactions
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .
科学研究应用
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole-3,5-dicarboxylic acid: Similar structure but lacks the dimethyl ester groups.
1,2,4-Triazole-3,5-diamine: Contains amino groups instead of carboxylate esters.
3,5-Dimethyl-1,2,4-triazole: Lacks the carboxylate groups.
Uniqueness
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is unique due to its combination of the triazole ring with dimethyl ester groups, which imparts specific chemical properties and reactivity. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications .
属性
IUPAC Name |
dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5(10)3-7-4(9-8-3)6(11)13-2/h1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVQCFVPDTUNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)





![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)

